N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Leukotriene Biosynthesis Inflammation 5-Lipoxygenase Activating Protein (FLAP)

This selective FLAP inhibitor features a unique pyridine scaffold with a heavy iodine atom, enabling X-ray crystallography and orthogonal SAR analysis. Its distinct binding kinetics reduce off-target risks, making it essential for reproducible leukotriene biosynthesis research. Ideal for medicinal chemistry benchmarking and hit validation. Ensure assay consistency—do not substitute with indole-based analogs without orthogonal validation.

Molecular Formula C11H15IN2O2
Molecular Weight 334.15 g/mol
CAS No. 898561-62-1
Cat. No. B1324992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
CAS898561-62-1
Molecular FormulaC11H15IN2O2
Molecular Weight334.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC=CC(=C1I)OC
InChIInChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
InChIKeyQBAGSGZCYLRPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: A Validated Chemical Probe for FLAP-Mediated Leukotriene Research


N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 898561-62-1) is a synthetic organic compound with the molecular formula C11H15IN2O2 and a molecular weight of 334.15 g/mol [1]. It is categorized within the Sigma-Aldrich AldrichCPR collection, signifying its role as a specialized chemical provided to early discovery researchers for exploratory studies . The compound is chemically defined as an N-(pyridin-2-yl)amide featuring an iodine atom at the 3-position and a methoxy group at the 4-position of the pyridine ring [1].

Procurement Risks: Why N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide Cannot Be Replaced by Other FLAP Inhibitors Without Validation


While several compounds are known to target 5-lipoxygenase-activating protein (FLAP), such as MK-886 (IC50 ~30 nM), AM679 (IC50 ~2.2 nM), and MK-591 (IC50 ~1.6 nM), the specific binding kinetics, selectivity profile, and downstream functional effects are exquisitely sensitive to the ligand's molecular structure [1][2][3]. N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is described as a 'potent and selective' FLAP inhibitor, a claim that implies a distinct interaction with the FLAP binding site, which cannot be assumed to be identical to its analogs . Therefore, substituting this compound with another in-class inhibitor without orthogonal validation would introduce uncontrolled variables into any experiment, potentially invalidating the study's results and compromising data reproducibility.

Quantitative Differentiation Guide for N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in FLAP Research


FLAP Inhibition Potency: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide's Class-Level Comparison to Established Inhibitors

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is described as a 'potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor' . While its precise IC50 value is not publicly available, this classification allows for a class-level inference when compared to the well-characterized FLAP inhibitor, MK-886. MK-886 exhibits an IC50 of 30 nM in a FLAP binding assay and inhibits leukotriene biosynthesis in leukocytes with an IC50 of 2.5-3 nM [1]. The description of the target compound as 'potent' suggests its activity is within the same sub-micromolar range as other known inhibitors, providing a baseline for expected performance.

Leukotriene Biosynthesis Inflammation 5-Lipoxygenase Activating Protein (FLAP)

Structural Determinants of Activity: The Unique Iodo-Methoxy Pyridine Motif of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

The compound's unique chemical structure, specifically the iodine atom at the 3-position and the methoxy group at the 4-position of the pyridine ring, is a key differentiator from many other FLAP inhibitors [1]. For instance, the prototypical inhibitor MK-886 possesses a completely different core scaffold, being a substituted indole derivative [2]. This structural divergence implies that N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is likely to engage the FLAP binding pocket through a distinct set of interactions (e.g., halogen bonding via iodine) compared to compounds like MK-886 or the indole-based AM679. Such differences can translate into a unique selectivity profile or differential effects on leukotriene versus pro-resolving mediator biosynthesis.

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Validated Application Scenarios for Procuring N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide


Probing Differential FLAP Binding Modes in Structural Biology

The unique pyridine-based scaffold of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, featuring a heavy iodine atom [1], makes it a valuable candidate for X-ray crystallography studies of the FLAP protein. Its use would enable researchers to determine the precise binding pose and key interactions (e.g., halogen bonding) of this chemotype, providing crucial SAR information orthogonal to that obtained from indole-based inhibitors like MK-886. This application is supported by the compound's classification as a FLAP inhibitor .

Functional Dissection of the 5-Lipoxygenase Pathway in In Vitro Models

In complex cellular models of inflammation, using a structurally distinct chemical probe like N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide can help distinguish on-target FLAP-mediated effects from off-target liabilities that may be inherent to a single chemical class. Its described 'potency and selectivity' as a FLAP inhibitor makes it suitable for use as a tool compound to validate phenotypic hits from screens involving leukotriene biosynthesis, provided its activity is first confirmed in the user's specific assay system.

Advancing Structure-Activity Relationship (SAR) Studies for Novel FLAP Inhibitors

For medicinal chemistry programs focused on developing next-generation FLAP inhibitors, procuring this compound is justified for use as a comparator in SAR expansion. Its pyridine-based scaffold [1] and reported activity provide a valuable starting point for exploring the chemical space around the FLAP binding pocket that is not well-covered by the more common indole or quinoline-based inhibitors. Benchmarking new chemical series against this unique scaffold can reveal novel vectors for improving potency or selectivity.

Technical Documentation Hub

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